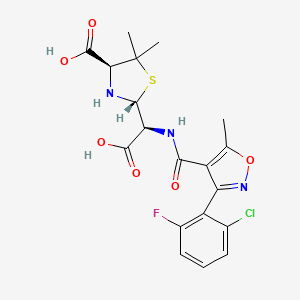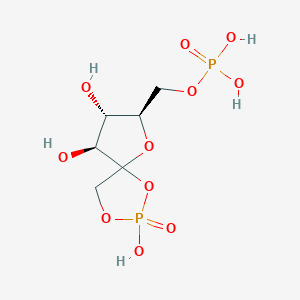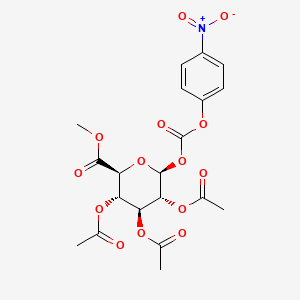
4-(Phenylamino)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Phenylamino)pent-3-en-2-one” is a chemical compound with the molecular formula C11H13NO . It is a β-enaminone, a class of compounds that are useful building blocks in organic synthesis .
Synthesis Analysis
The compound can be prepared through the acid-catalyzed condensation of aniline and acetylacetone in toluene. The reaction water is removed by constant azeotropic distillation. After the solvent is removed, an oil is obtained that slowly crystallizes at room temperature, yielding large crystals suitable for X-ray analysis .Molecular Structure Analysis
The crystal structure of “this compound” has been studied. The molecule is present in its enamine form and is in (Z)-configuration. The phenyl ring is not completely in plane with the other atoms of the molecule. The least-squares planes defined by the atoms of the carbocycle and the OC–C–CN moiety enclose an angle of 31.18(5)° .Chemical Reactions Analysis
The compound has been used in the synthesis of β-enaminones and β-enaminoesters. The reaction was catalyzed by a combination of [ (PPh 3 )AuCl]/AgOTf and was carried out under solvent-free conditions with low catalyst loading in good to excellent yields at room temperature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.23 . The melting point is 48-52 °C . Further physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Electron Ionization Mass Spectrometry : 4-(Phenylamino)pent-3-en-2-one and related compounds have been investigated using Electron Ionization Mass Spectrometry (EIMS). This study revealed that these compounds convert into tautomeric forms during the EI process, and the fragmentation pathways are influenced by substituent positions on the aromatic ring, demonstrating an ortho effect (Frański et al., 2003).
Synthesis and Environmental Performance : A new eco-friendly synthesis method for this compound was developed using ZnCl2/Natural Phosphate. This method demonstrated improved environmental performance, highlighting the potential for safer and greener synthesis practices (Laasri & Hadidi, 2021).
Molecular Switch Potential : A study on the tautomeric stability, spectroscopy, and computational aspects of (Z)-4-(phenylamino) pent-3-en-2-one (PAPO) suggested that this compound could be used as a molecular switch. It emphasized the strength of intramolecular hydrogen bonding and its non-linear optical properties (Fahid et al., 2017).
Crystal Structure and Hydrogen Bonding Analysis : The crystal structure and hydrogen bonding analysis of derivatives of this compound provide insights into their molecular interactions and potential applications in crystallography and materials science (Rajnikant et al., 2006).
Electronic Transport Behavior : Research on the voltage-current behavior of 4-phenylamino-3-penten-2-one and its derivatives as a molecular switch revealed insights into their electronic transport behavior, indicating potential applications in molecular electronic devices (Darugar et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-4-anilinopent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-8,12H,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTWHWBUKGOPLH-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7294-89-5, 26567-78-2 |
Source


|
| Record name | NSC295498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylamino-3-penten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)







![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)


